molecular formula C10H12O B3259066 5-Ethyl-3-methylbenzaldehyde CAS No. 3132-93-2

5-Ethyl-3-methylbenzaldehyde

Cat. No. B3259066
CAS RN: 3132-93-2
M. Wt: 148.20
InChI Key: FDXLWSISHOTIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-3-methylbenzaldehyde is a chemical compound with the molecular formula C11H12O . It is a derivative of benzaldehyde, which is a simple aromatic aldehyde and one of the most common parent structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula C11H12O . It consists of a benzene ring substituted with an ethyl group, a methyl group, and a formyl group .

Scientific Research Applications

5-Ethyl-3-methylbenzaldehyde has a wide range of scientific research applications, including its use as a model compound for the study of aldehyde-aldehyde condensation reactions, its use as a model compound for the study of aldehyde-hydrazine condensation reactions, its use as a model compound for the study of aldehyde-alcohol condensation reactions, its use as a model compound for the study of aldehyde-amine condensation reactions, and its use as a model compound for the study of aldehyde-thiol condensation reactions. Furthermore, this compound has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylbenzaldehyde is not fully understood. However, it is believed that the aldehyde group of this compound can react with other molecules, such as amines, thiols, and alcohols, resulting in the formation of various products. Furthermore, the aldehyde group of this compound can also react with itself, resulting in the formation of various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to have antioxidant activity, as well as antimicrobial activity against various bacteria and fungi. Furthermore, this compound has been shown to have anti-inflammatory activity and to be an effective inhibitor of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Ethyl-3-methylbenzaldehyde in lab experiments include its low cost, its availability in various forms, and its wide range of applications. The limitations of using this compound in lab experiments include its reactivity, its instability in the presence of light and heat, and its potential toxicity.

Future Directions

The potential future directions for 5-Ethyl-3-methylbenzaldehyde research include the development of new synthesis methods, the study of its mechanism of action, the exploration of its biochemical and physiological effects, the development of new applications, and the investigation of its potential toxicity. Furthermore, this compound could be used in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and dyes.

properties

IUPAC Name

3-ethyl-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-4-8(2)5-10(6-9)7-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXLWSISHOTIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308577
Record name 3-Ethyl-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3132-93-2
Record name 3-Ethyl-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3132-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-3-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Ethyl-3-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Ethyl-3-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Ethyl-3-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Ethyl-3-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Ethyl-3-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.